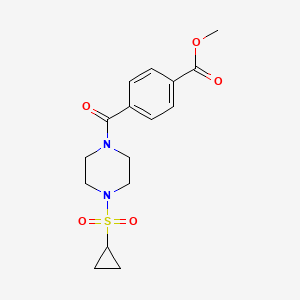![molecular formula C13H12ClF6NO B2683217 N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide CAS No. 478261-82-4](/img/structure/B2683217.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea is a bifunctional cinchona organocatalyst . It is used extensively in promoting organic transformations .
Synthesis Analysis
While specific synthesis information for the compound is not available, similar compounds have been synthesized through various methods. For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .Molecular Structure Analysis
The molecular structure of similar compounds involves the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Chemical Reactions Analysis
The compound N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea is known to be used as a catalyst in various organic transformations .Applications De Recherche Scientifique
Environmental Monitoring and Human Health
Research on environmental phenols, such as those conducted by Mortensen et al. (2014) and Frederiksen et al. (2014), highlights the widespread use of chemicals in consumer and personal care products, food and beverage processing, and pesticides. These studies assess exposure to various environmental phenols and their precursors in pregnant women, indicating significant exposure to these chemicals across different populations. Such research underscores the importance of monitoring environmental chemicals, including N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide, for their potential effects on human health, particularly in vulnerable populations like pregnant women and children (Mortensen et al., 2014) (Frederiksen et al., 2014).
Exposure Sources and Health Impacts
The research also delves into the sources of exposure to environmental chemicals and their potential health impacts. For instance, studies have found associations between exposure to certain phenols and adverse birth outcomes, cognitive impairments in children, and other health issues (Wolff et al., 2007) (Ribas‐Fitó et al., 2006). These findings highlight the need for further research on the health impacts of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide and similar compounds.
Industrial and Environmental Relevance
Given the chemical structure of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide, its applications may also relate to industrial processes and environmental persistence. The research by Calafat et al. (2004) on bisphenol A and 4-Nonylphenol in human populations, for example, provides insights into the widespread human exposure to industrial chemicals and underscores the importance of understanding the environmental fate and health effects of such compounds (Calafat et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO/c1-11(2,6-14)10(22)21-9-4-7(12(15,16)17)3-8(5-9)13(18,19)20/h3-5H,6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRQAWZFVGSRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
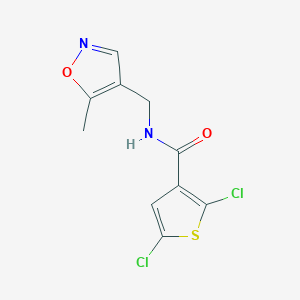
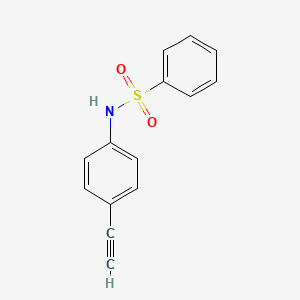
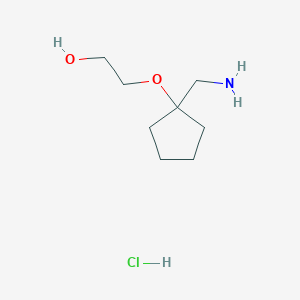
![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)
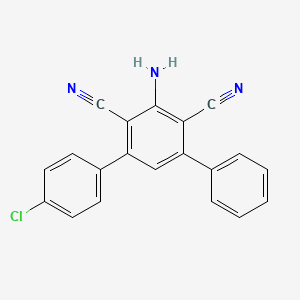
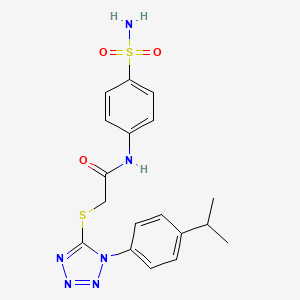

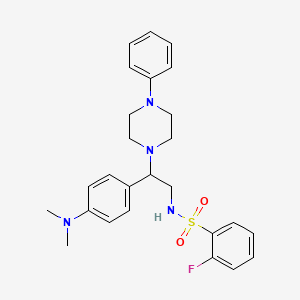
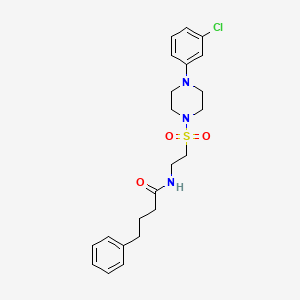
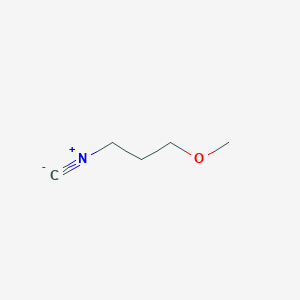
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683153.png)
![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)
